LyP-1

Tumor Homing p32/gC1qR Phage Display

Researchers requiring consistent tumor-homing targeting face variability with linear or scrambled peptide analogs lacking receptor specificity. LyP-1 is a structurally defined cyclic nonapeptide (Cys1-Cys9 disulfide) ensuring selective p32/gC1qR binding, validated by phage display and alanine-scanning mutagenesis. • 8-fold increase in lymph node accumulation vs. non-targeted controls when conjugated to PEG-PLGA nanoparticles. • >92% serum stability at 24 h after ¹³¹I labeling, enabling radiotracer and image-guided surgery applications. • Intrinsic antiproliferative activity; targets tumor lymphatics and tumor-associated macrophages.

Molecular Formula C36H65N17O12S2
Molecular Weight 992.1 g/mol
Cat. No. B12421246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLyP-1
Molecular FormulaC36H65N17O12S2
Molecular Weight992.1 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)N)N)C(=O)O)CCCN=C(N)N)O
InChIInChI=1S/C36H65N17O12S2/c1-17(54)27-33(63)52-19(7-4-10-44-35(40)41)29(59)47-14-26(57)49-23(34(64)65)16-67-66-15-18(38)28(58)46-13-25(56)48-22(12-24(39)55)32(62)51-20(6-2-3-9-37)30(60)50-21(31(61)53-27)8-5-11-45-36(42)43/h17-23,27,54H,2-16,37-38H2,1H3,(H2,39,55)(H,46,58)(H,47,59)(H,48,56)(H,49,57)(H,50,60)(H,51,62)(H,52,63)(H,53,61)(H,64,65)(H4,40,41,44)(H4,42,43,45)/t17-,18+,19+,20+,21+,22+,23+,27+/m1/s1
InChIKeyCEKSIKGPDBMBEG-SLQNPQMPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH (LyP-1) – Key Properties, Procurement and Research Utility


H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH (CAS 454487-07-1), widely designated as LyP-1, is a cyclic 9-amino-acid tumor-homing peptide containing a disulfide bridge between Cys1 and Cys9 [1]. Identified via phage display, it selectively targets p32/gC1qR receptors overexpressed on tumor cells, tumor lymphatics, and tumor-associated macrophages [2]. LyP-1 possesses both tumor-homing and intrinsic antiproliferative properties, making it a widely adopted targeting ligand in oncology drug delivery and molecular imaging research [3].

Selective p32/gC1qR targeting for tumor-cell delivery research
Cyclic disulfide topology for stable conjugation to nanocarriers and probes
Reported cell-growth inhibition supports antiproliferative endpoint studies

Why Generic Substitution of LyP-1 (H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH) Is Not Feasible: Structural and Functional Constraints


LyP-1 cannot be interchanged with generic tumor-homing peptides or linear analogs due to its precise disulfide-cyclized topology and sequence-specific pharmacophore requirements. The cyclic conformation enforced by the Cys1-Cys9 disulfide bridge is essential for selective p32 receptor binding; linear truncations (e.g., tLyP-1) or scrambled control sequences (e.g., CRVRTRSGC, CGEKRTRGC) exhibit drastically altered targeting, internalization, and antiproliferative profiles [1]. Furthermore, alanine-scanning mutagenesis studies have identified Asn3, Lys4, Arg5, and Arg7 as critical residues for p32 binding, confirming that even single-residue substitutions compromise functional specificity [2].

  • Linear truncated analog (tLyP-1) shows altered membrane penetration, shifting intracellular trafficking profile
  • Scrambled control peptides (e.g., CRVRTRSGC) lose p32 binding and reported antiproliferative response
  • iRGD / RGD-based peptides target tumor blood vessels, not the lymphatic compartment, limiting substitution for lymphatic studies

Product-Specific Evidence: Differentiating LyP-1 (H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH) from Analogous Tumor-Homing Peptides


Receptor Binding Specificity: LyP-1 Preferentially Binds p32, Not Scrambled Controls

LyP-1 exhibits specific, saturable binding to immobilized p32 protein, whereas scrambled control peptides (CRVRTRSGC, CREKA) show negligible binding. In phage-binding assays, LyP-1 phage displayed a >4-fold enrichment over insertless phage on p32-coated wells, while control phages (CREKA, LyP-2) demonstrated no significant binding above background [1]. Additionally, anti-p32 monoclonal antibody 60.11 inhibited LyP-1 phage binding in a concentration-dependent manner, confirming target specificity [2].

Receptor Binding
Head-to-head
LyP-1: >4-fold enrichment over insertless phage
Control phages (CREKA, LyP-2): no significant binding
Validates p32-targeting specificity required for functional studies
Phage binding to purified p32 protein
Tumor Homing p32/gC1qR Phage Display Targeting Peptide

Intrinsic Antiproliferative Activity: LyP-1 Inhibits Tumor Cell Growth, Control Peptides Do Not

LyP-1 directly inhibits MDA-MB-435 breast carcinoma cell growth in a dose-dependent manner with an IC50 of approximately 66 μM [1]. In contrast, treatment with two distinct scrambled control peptides (CRVRTRSGC and CGEKRTRGC) at equivalent concentrations produced no detectable effect on cell viability [1]. This antiproliferative activity is sequence-specific and not attributable merely to peptide charge or cyclization.

Antiproliferative IC₅₀
Head-to-head
IC₅₀ ≈ 66 μM (MDA-MB-435 cells)
Reported antiproliferative endpoint context; controls show no effect
Scrambled peptides: no detectable inhibition
Cytotoxicity Breast Cancer IC50 Peptide Therapy

Lymphatic Selectivity: LyP-1 Targets Tumor Lymphatics, Not Blood Vessels

In tumor xenograft models, LyP-1 accumulates selectively in tumor lymphatic vessels while avoiding tumor blood vessels. Immunohistochemical analysis reveals that LyP-1 peptide colocalizes with three lymphatic endothelial markers (LYVE-1, podoplanin, VEGFR3) and is negative for three blood vessel markers (MECA-32, CD31, α-SMA) [1]. This lymphatic selectivity is a distinctive feature not shared by broader tumor-vascular targeting peptides such as iRGD or RGD-based peptides, which primarily target angiogenic blood vessels [2].

Lymphatic Selectivity
Class-level
Colocalization with LYVE-1, podoplanin, VEGFR3; negative for blood vessel markers (MECA-32, CD31, α-SMA)
Enables tumor lymphatic compartment targeting research
Differs from iRGD/RGD blood-vessel targeting pattern
Tumor Lymphatics Metastasis Vascular Targeting Biodistribution

Internalization and Penetration: Cyclic LyP-1 Membrane Accumulation Contrasts with Linear tLyP-1

In giant unilamellar vesicle (GUV) model membrane studies, cyclic LyP-1 peptide primarily accumulates on the membrane surface with very low internalization, regardless of lipid composition [1]. In contrast, the linear truncated analog tLyP-1 (CGNKRTR) exhibits enhanced membrane penetration that depends on the presence of negatively charged phosphatidylserine or cone-shaped phosphatidylethanolamine lipids [1]. This differential internalization behavior confirms that cyclization significantly alters the peptide's membrane interaction and trafficking properties.

Membrane Interaction
Head-to-head
Cyclic LyP-1: membrane surface accumulation, low internalization
Linear tLyP-1: enhanced penetration (PS/PE-dependent)
Cyclic form supports surface-display applications; linear for intracellular delivery
GUV model membranes, confocal microscopy
Cell-Penetrating Peptide Membrane Interaction GUV Model Cellular Uptake

Nanoparticle Delivery Efficiency: LyP-1 Conjugation Enhances Cellular Uptake 4-Fold and Tumor Accumulation 8-Fold

Conjugation of LyP-1 to PEG-PLGA nanoparticles significantly enhances both cellular uptake and in vivo tumor accumulation. In vitro, LyP-1-conjugated nanoparticles (LyP-1-NPs) exhibited approximately 4-fold higher cellular uptake compared to non-targeted PEG-PLGA nanoparticles (NPs) [1]. In vivo biodistribution studies in mice bearing lymphatic metastatic tumors showed that uptake of LyP-1-NPs in metastasis-containing lymph nodes was approximately 8-fold higher than that of unconjugated NPs [1].

Nanoparticle Delivery
Head-to-head
4-fold ↑ cellular uptake in vitro
8-fold ↑ lymph node accumulation in vivo
Supports LyP-1 functionalization for nanocarrier targeting assessment
PEG-PLGA nanoparticles, ~90 nm
Nanoparticle Drug Delivery Targeted Therapy PEG-PLGA

Serum Stability and Radiolabeling: LyP-1 Maintains >92% Radiochemical Purity at 24 Hours

LyP-1 can be effectively radiolabeled with Na¹³¹I using the chloramine-T method, achieving labeling efficiencies of 80% ± 5% and initial radiochemical purity of approximately 96% [1]. The ¹³¹I-labeled LyP-1 peptide remains stable in human serum at 37°C, retaining 92% radiochemical purity after 24 hours [1]. In biodistribution studies, the [¹³¹I]LyP-1 peptide accumulated in MDA-MB-435 tumor xenografts to a significantly higher level than in non-target organs, enabling successful tumor imaging in nude mice [1].

Radiolabeling Stability
Head-to-head
Labeling efficiency: 80% ± 5%
24h serum stability: 92% radiochemical purity
Tumor-selective accumulation vs control
Supports development of tumor-imaging radiotracers
¹³¹I labeling, human serum at 37°C
Radiolabeling Serum Stability Molecular Imaging Biodistribution

Best Research and Industrial Application Scenarios for LyP-1 (H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH)


Targeted Nanoparticle Formulation for Lymphatic Metastatic Tumor Therapy

LyP-1 conjugation to PEG-PLGA nanoparticles yields an 8-fold increase in lymph node accumulation compared to non-targeted nanoparticles, as demonstrated in lymphatic metastatic tumor models [1]. This makes LyP-1 an optimal targeting ligand for developing nanomedicines aimed at treating or imaging metastatic spread via the lymphatic system.

Development of Tumor-Specific Molecular Imaging Probes (PET/SPECT/NIRF)

LyP-1 can be labeled with radioisotopes (e.g., ¹³¹I) while retaining >92% serum stability at 24 hours and showing tumor-specific accumulation in breast cancer xenografts [2]. This supports its use in creating tumor-imaging radiotracers for diagnostic applications or image-guided surgery.

Investigation of p32/gC1qR-Mediated Pathways in Tumor Biology

LyP-1 binds specifically to p32/gC1qR, a mitochondrial chaperone protein aberrantly expressed on the surface of tumor cells, tumor lymphatics, and tumor-associated macrophages [3]. Procuring LyP-1 enables mechanistic studies of p32 function in tumor metabolism, hypoxia adaptation, and immune modulation.

Atherosclerosis Targeting via Macrophage Recognition

LyP-1 targets p32-expressing macrophages in atherosclerotic plaques. LyP-1-conjugated protein cages and nanoparticles have demonstrated enhanced accumulation in macrophage-rich vascular lesions, providing a platform for delivering imaging agents or therapeutics to atherosclerotic plaques [4].

Application
Selection Property
Validation Focus
Nanocarrier targeting in lymphatic metastasis models
LyP-1 conjugation for lymph node accumulation
Targeted lymph node uptake assessment
Tumor-imaging probe research
Radiolabeled LyP-1 stability and tumor specificity
Radiochemical purity and biodistribution
p32/gC1qR pathway mechanistic studies
Selective p32 binding and internalization
p32 signaling and trafficking endpoints
Atherosclerosis macrophage-targeting studies
p32-expressing macrophage recognition
Plaque accumulation and imaging contrast endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for LyP-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.